
Sodium linolenate
Overview
Description
Sodium linolenate is the sodium salt of linolenic acid, a polyunsaturated omega-3 or omega-6 fatty acid (depending on isomerism). It is structurally characterized by three double bonds and an 18-carbon chain. This compound is inferred to exhibit surfactant-like behavior due to its carboxylate group, enabling applications in antimicrobial, pharmaceutical, and biochemical contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: ?-Linolenic Acid (sodium salt) can be synthesized through the saponification of linseed or perilla oil. The process involves adding acetone to the fatty acids of the oil to create a solution, which is then subjected to a series of purification steps .
Industrial Production Methods: Industrial production of ?-Linolenic Acid (sodium salt) typically involves the extraction and enrichment of the compound from natural sources such as spirulina and other microalgae. The process includes cell culture, biomass production, and extraction using methods like sonication and microwave ovens for cell disruption .
Chemical Reactions Analysis
Types of Reactions: ?-Linolenic Acid (sodium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This reaction often involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur in the presence of halogens or other nucleophiles.
Major Products: The major products formed from these reactions include eicosapentaenoic acid, docosapentaenoic acid, and docosahexaenoic acid .
Scientific Research Applications
Nutritional Supplementation
Sodium linolenate is recognized for its health benefits, particularly in cardiovascular health. ALA is an essential fatty acid that can help lower cholesterol levels and reduce the risk of heart disease. Clinical studies have shown that supplementation with ALA can improve serum lipoprotein profiles, leading to better cardiovascular outcomes .
Pharmaceutical Uses
This compound has been investigated for its potential therapeutic effects. It has been studied as a treatment for conditions such as multiple sclerosis and cholelithiasis (gallstones). In clinical trials, this compound demonstrated promising results in alleviating symptoms associated with these conditions .
Cosmetic Industry
In cosmetics, this compound serves as an emulsifying agent and thickener. Its ability to stabilize oil-in-water emulsions makes it valuable in formulating lotions, creams, and other personal care products. Additionally, it contributes to skin hydration and barrier protection due to its lipid content .
Agriculture
This compound is utilized in agricultural applications as a biopesticide ingredient. It has been incorporated into formulations like GF-120 fruit fly bait, which attracts and kills fruit flies while being less harmful to non-target species such as bees . Studies have shown that formulations containing this compound can effectively reduce pest populations in orchards .
Food Industry
In food science, this compound is used as a food additive for its emulsifying properties. It helps maintain texture and stability in various food products, enhancing their shelf life and quality. Its incorporation into functional foods aims to provide health benefits associated with omega-3 fatty acids .
Case Study 1: Cardiovascular Health
A study published in a peer-reviewed journal explored the effects of ALA supplementation on patients with hyperlipidemia. The results indicated significant reductions in LDL cholesterol levels among participants who received this compound compared to the control group .
Case Study 2: Biopesticide Efficacy
Research conducted on GF-120 fruit fly bait demonstrated that the inclusion of this compound significantly increased the bait's attractiveness to target pests while minimizing impacts on beneficial insects like honeybees. This study highlighted the potential of using this compound in sustainable pest management strategies .
Mechanism of Action
?-Linolenic Acid (sodium salt) exerts its effects through several molecular targets and pathways:
Molecular Targets: It targets enzymes involved in fatty acid metabolism, such as desaturases and elongases.
Pathways: It is converted into longer-chain fatty acids like eicosapentaenoic acid and docosahexaenoic acid, which are precursors to signaling molecules such as prostaglandins, leukotrienes, and thromboxanes.
Comparison with Similar Compounds
Antimicrobial Properties :
- Sodium Linolenate: Demonstrates bacteriolytic activity at 1% concentration, achieving sterility in Staphylococcus cultures, comparable to sodium linoleate .
- Methyl Linolenate: Exhibits antifungal activity against Paracoccidoides brasiliensis via ergosterol binding, with significant morphological disruption .
Metabolic and Therapeutic Effects :
- This compound: Indirectly linked to hormone regulation; linolenate esters increase free estradiol by dissociating sex hormone-binding globulin complexes .
- Ethyl Linolenate: Reduces inflammation in colitis models by suppressing NO and iNOS production .
- Glyceryl Linolenate: Part of a multi-component formulation (FH06) targeting lipid metabolism and weight loss .
Cardiovascular Risks :
- Linolenate isomers (alpha/gamma) are associated with hypertension and coronary heart disease in humans and dogs . This compound’s role in these pathways remains unexplored but warrants caution due to structural similarity.
Stability and Reactivity
- Oxidation Sensitivity: this compound’s triple unsaturation likely increases oxidative susceptibility compared to linoleate or oleate. Methyl linolenate oxidizes to monoepoxides (e.g., 9-undecenoic acid derivatives) under hydrogen peroxide mediation .
- Hydrogenation: Linolenate esters undergo hydrogenation with platinum or nickel catalysts, producing saturated derivatives. This compound’s stability under similar conditions is unstudied .
Biological Activity
Sodium linolenate is the sodium salt of alpha-linolenic acid (ALA), an essential omega-3 fatty acid known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.
This compound is derived from linolenic acid, which consists of 18 carbon atoms and three double bonds (C18:3). It plays a crucial role in human health as a precursor to longer-chain omega-3 fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). The biological activity of this compound is largely attributed to its ability to modulate inflammatory processes, influence cell membrane fluidity, and affect gene expression related to lipid metabolism.
Biological Activities
- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound effectively inhibited the proliferation of human chronic lymphocytic leukemia lymphocytes while sparing normal lymphocytes, suggesting a selective cytotoxic effect on malignant cells .
- Anti-inflammatory Effects : this compound has been shown to reduce inflammation by modulating cytokine production. It can lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases .
- Neuroprotective Properties : Studies suggest that this compound may protect against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal tissues. It has been observed to mitigate brain edema induced by other polyunsaturated fatty acids, indicating a potential role in brain health .
- Immune Modulation : this compound influences immune responses by enhancing the activity of immune cells such as macrophages and T-cells. This modulation is crucial for maintaining homeostasis and combating infections .
Case Study 1: Antitumor Efficacy in Mice
A significant study involved administering this compound to Swiss-Webster mice inoculated with Ehrlich ascites tumor (EAT) cells. The results showed that a single intraperitoneal injection of this compound increased median survival from 18 days in controls to 48 days in treated mice, with over 40% of treated mice showing complete tumor regression . This highlights its potential as an adjunct therapy in cancer treatment.
Case Study 2: Immune Activation
In vitro experiments have demonstrated that this compound can activate Toll-like receptors (TLRs) in immune cells, leading to enhanced immune responses. A study found a statistically significant correlation between the fatty acid profile (including linoleic and gamma-linolenic acids) and TLR-dependent activation in immune cells . This suggests that dietary supplementation with this compound could enhance immune function.
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. How can sodium linolenate be accurately quantified in biological matrices?
Methodological Answer: Quantitative analysis of this compound in biological samples requires isotope dilution-gas chromatography/mass spectrometry (ID-GC/MS). This method uses stable isotope-labeled internal standards (e.g., ¹³C₁₈-methyl linolenate) to correct for matrix effects and ionization variability. Molecular ions of methyl linolenate (m/z = 292.2) and its isotopic analog (m/z = 310.2) are monitored for precise quantification. Calibration curves should be validated with spiked samples to ensure linearity (R² > 0.99) and recovery rates (85–115%) .
Q. What experimental designs are optimal for studying this compound's stability under physiological conditions?
Methodological Answer: Use a PICOT framework to structure stability studies:
- Population : this compound in simulated physiological fluids (e.g., plasma, gastric fluid).
- Intervention : Exposure to varying pH, temperature, or reactive species (e.g., reactive oxygen/nitrogen).
- Comparison : Control samples under inert conditions (e.g., nitrogen atmosphere).
- Outcome : Degradation kinetics measured via HPLC or GC/MS.
- Time : Time-course experiments (e.g., 0–72 hours). Replicate analyses (n ≥ 3) and ANOVA are critical for robustness .
Q. What chromatographic techniques are validated for separating this compound from complex lipid mixtures?
Methodological Answer: Reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) effectively separates this compound from co-eluting lipids. For gas chromatography, polar capillary columns (e.g., BPX-70) resolve methyl linolenate esters. Validate methods using reference standards and spike-recovery tests (>90% recovery). Include internal standards like methyl linoleate to correct retention time shifts .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding this compound's metabolic conversion pathways?
Methodological Answer: Address discrepancies by integrating in vitro and in vivo models:
- Use LC/MS or GC/MS to track isotopically labeled this compound metabolites (e.g., dihomo-linolenate) in plasma .
- Apply kinetic modeling to differentiate enzymatic vs. non-enzymatic pathways.
- Cross-validate findings with genetic knockout models (e.g., Δ-6-desaturase-deficient animals) to isolate specific enzymatic contributions. Report uncertainties using error propagation models and sensitivity analyses .
Q. What methodologies are suitable for distinguishing this compound isomers in lipidomic studies?
Methodological Answer: Silver-ion chromatography (Ag⁺-HPLC) separates geometric and positional isomers of linolenate based on double-bond configuration. For structural confirmation, use ¹³C NMR to analyze acyl chain distribution in triglycerides. Assign peaks using reference data (e.g., δ = 14.9 ppm for linolenate at the 2-position in colza oil) and compare with computational models (e.g., 1,3-random-2-random distribution patterns) .
Q. How should experimental protocols be optimized to assess this compound's interactions with reactive nitrogen species?
Methodological Answer:
- Design a bubbler apparatus under controlled atmospheres (e.g., nitrogen dioxide in helium) to simulate gas-phase reactions. Monitor products via HPLC with carvone as an internal standard .
- Quantify allylic nitrite/nitro isomers using response factors from hydroperoxide decomposition studies.
- Optimize reaction conditions (e.g., 37°C, 60 mL/min flow rate) to mimic physiological environments. Include blank runs and Saltzman analysis to validate nitrogen dioxide concentrations .
Q. Data Analysis and Reporting Standards
Q. How should researchers address variability in this compound bioavailability studies?
Methodological Answer: Report subsampling protocols, including homogenization methods (e.g., cryogenic grinding) and incremental sampling to minimize preparation bias. Use ANOVA to partition variance sources (e.g., inter-individual vs. analytical error). Include uncertainty estimates (e.g., expanded uncertainty with k=2) in bioavailability calculations .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to EC₅₀ calculations. Use bootstrap resampling (≥1000 iterations) to estimate confidence intervals. For metabolomic data, employ false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to adjust for multiple comparisons .
Properties
IUPAC Name |
sodium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZSHUCNBUBSGW-IFNWOZJISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-18-4 | |
Record name | Sodium linolenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM LINOLENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5OYY436YI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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